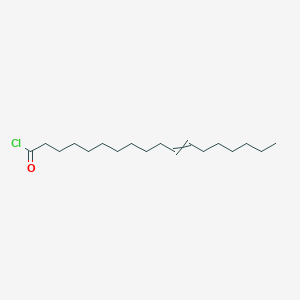

Vaccenic acid chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95548-26-8 |

|---|---|

Molecular Formula |

C18H33ClO |

Molecular Weight |

300.9 g/mol |

IUPAC Name |

(E)-octadec-11-enoyl chloride |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7+ |

InChI Key |

WYUXJEJFKYBBMZ-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)Cl |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)Cl |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)Cl |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Vaccenic Acid Chloride: A Technical Guide

Introduction

Vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminants and dairy products, is a molecule of interest in various fields of biochemical and pharmaceutical research.[1] Its conversion to the corresponding acyl chloride, vaccenic acid chloride, is a critical step in the synthesis of various derivatives, such as esters and amides, which are valuable as chemical probes, in the development of novel therapeutics, and as intermediates in organic synthesis.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound from vaccenic acid, focusing on common chlorinating agents, detailed experimental protocols, and purification strategies, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Methodologies

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom (-Cl). Several reagents can accomplish this transformation, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅).[4][5] The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.

A primary concern when working with unsaturated fatty acids like vaccenic acid is the potential for side reactions involving the carbon-carbon double bond.[2] Therefore, reaction conditions must be carefully controlled to ensure the integrity of the alkene group.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for preparing acyl chlorides.[6] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation.[4]

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The reaction can be performed neat (using excess thionyl chloride as the solvent) or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343).[6][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[3]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent that tends to be milder and more selective than thionyl chloride.[8][9] This method is often preferred for sensitive substrates. The reaction byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, facilitating an easy workup.[8] This reaction is also typically catalyzed by DMF.[6]

Reaction (catalyzed by DMF): R-COOH + (COCl)₂ → R-COCl + CO₂ (g) + CO (g) + HCl (g)

Phosphorus Chlorides (PCl₃ and PCl₅)

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for this conversion.[4][5] However, their use can be complicated by the formation of non-volatile phosphorus-containing byproducts, which require more rigorous purification steps, such as fractional distillation, to remove.[4]

Reactions: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Quantitative Data Summary

The following table summarizes the key aspects of the common chlorinating agents used for the synthesis of fatty acid chlorides.

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Typical Solvent(s) | Temperature | Byproducts | Key Advantages & Disadvantages |

| Thionyl Chloride (SOCl₂) ** | 1.1 - 2.0 equivalents or neat[3] | None, DCM, Toluene | Room Temp. to Reflux[7][10] | SO₂, HCl (gaseous) | Adv: Gaseous byproducts simplify purification.[4] Disadv: Can be harsh; potential for side reactions. |

| Oxalyl Chloride ((COCl)₂) ** | 1.2 - 1.5 equivalents[11] | DCM, Hexane, Toluene[2] | 0°C to Room Temp.[2][11] | CO, CO₂, HCl (gaseous) | Adv: Milder conditions, high purity, gaseous byproducts.[8] Disadv: More expensive than SOCl₂. |

| Phosphorus Trichloride (PCl₃) | ~0.4 equivalents | None | 50 - 90°C | H₃PO₃ (liquid/solid) | Adv: Cost-effective. Disadv: Non-volatile byproduct requires separation.[4] |

| Phosphorus Pentachloride (PCl₅) | 1.0 equivalent | None, Inert Solvents | Room Temp. | POCl₃ (liquid), HCl (gaseous) | Adv: Strong chlorinating agent. Disadv: POCl₃ byproduct has a similar boiling point to some acyl chlorides, making purification difficult.[4] |

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride, adapted from general procedures for fatty acids.[3][7][11]

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on a general procedure for fatty acid chlorination.[3][7]

Materials:

-

Vaccenic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Anhydrous Toluene (for azeotropic removal of excess reagent)

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vaccenic acid (0.1 mol, 28.25 g).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (0.2 mol, 14.6 mL) to the flask at room temperature with gentle stirring.

-

Add 1-2 drops of anhydrous DMF to catalyze the reaction.[3]

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[7]

-

To ensure complete removal of residual SOCl₂, add anhydrous toluene (20 mL) to the crude product and remove the solvent via rotary evaporation. Repeat this step twice.[7]

-

The resulting yellow to brown oily liquid is crude this compound and can be used directly or purified further by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is adapted from a general and milder procedure for converting carboxylic acids to acid chlorides.[11]

Materials:

-

Vaccenic Acid (1.0 eq)

-

Oxalyl Chloride ((COCl)₂) (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

Procedure:

-

Dissolve vaccenic acid (10 mmol, 2.83 g) in anhydrous DCM (25 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (13 mmol, 1.14 mL) to the stirred solution.[11]

-

Add 1-2 drops of anhydrous DMF via syringe.[11] Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours after gas evolution has subsided.[11]

-

Once the reaction is complete, remove the solvent and excess reagent by rotary evaporation under reduced pressure.[11]

-

The crude this compound is obtained as an oily residue and is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation.

Visualizations

Chemical Reaction Scheme

Caption: General Reaction for the Synthesis of this compound.

Experimental Workflow

Caption: Experimental Workflow for Synthesis and Purification.

Reaction Mechanism with Thionyl Chloride

Caption: Reaction Mechanism with Thionyl Chloride.

References

- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 2. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

- 3. pjoes.com [pjoes.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. data.epo.org [data.epo.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

cis-vaccenoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of cis-Vaccenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-vaccenoyl chloride (CAS No. 95548-26-8) is a reactive organic compound classified as a fatty acyl chloride.[1] It is the acid chloride derivative of cis-vaccenic acid, an omega-7 monounsaturated fatty acid.[1][2] Due to the presence of the highly reactive acyl chloride functional group, cis-vaccenoyl chloride serves as a critical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and novel materials.[1] Its ability to readily react with nucleophiles allows for the facile introduction of the cis-vaccenoyl moiety into target structures, making it a valuable tool in organic chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological relevance.

Chemical and Physical Properties

Cis-vaccenoyl chloride is a colorless liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly towards moisture. Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃ClO | [1][3][4] |

| Molecular Weight | 300.91 g/mol | [1][3][4][5] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 170 °C @ 2 mm Hg | [1][3][5][6] |

| Density | 0.912 g/mL at 25 °C | [1][3][5][6] |

| Flash Point | 113 °C | [1][3] |

| Storage Temperature | -20 °C | [1][3] |

| CAS Number | 95548-26-8 | [1] |

Reactivity, Stability, and Handling

Reactivity

The chemical behavior of cis-vaccenoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. Common reactions include:

-

Hydrolysis: Reacts vigorously with water to form the parent carboxylic acid, cis-vaccenic acid, and hydrogen chloride gas.[7][8]

-

Esterification: Reacts with alcohols to form esters. This reaction is typically rapid and efficient.[7][8]

-

Amidation: Reacts with ammonia (B1221849) or primary/secondary amines to produce amides.[7][8]

These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, followed by the elimination of the chloride ion.[8]

Caption: General reactivity of cis-vaccenoyl chloride.

Stability and Storage

Cis-vaccenoyl chloride is sensitive to moisture and should be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of argon or nitrogen). It is recommended to store the compound at -20°C in a tightly sealed container to prevent degradation.[1] Over time, hydrolysis can lead to the formation of cis-vaccenic acid and HCl, reducing the purity of the material.

Safety and Handling

As an acyl chloride, this compound is corrosive and causes severe skin burns and eye damage.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Quenching Protocol: Spills or residual reagent must be neutralized (quenched) cautiously. This can be achieved by slowly adding the acyl chloride to a stirred, cooled solution of a nucleophile like methanol (B129727) or isopropanol (B130326) to form the less reactive ester.[7] Quenching with water is highly exothermic and can be violent.[7]

Experimental Protocols

Synthesis of cis-Vaccenoyl Chloride from cis-Vaccenic Acid

The most common method for preparing acyl chlorides is by treating the corresponding carboxylic acid with a chlorinating agent.[9] Thionyl chloride (SOCl₂) is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[9][10]

Materials:

-

cis-Vaccenic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Rotary evaporator

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂) is charged with cis-vaccenic acid.

-

Solvent Addition: Anhydrous solvent is added to dissolve the fatty acid under an inert atmosphere.

-

Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added slowly to the stirred solution at room temperature. The reaction is often exothermic.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for 2-4 hours, or until the evolution of gas ceases. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

Purification: The crude cis-vaccenoyl chloride is purified by fractional distillation under high vacuum to yield the final product.[9][10]

Caption: Workflow for the synthesis of cis-vaccenoyl chloride.

Biological Context and Relevance

While cis-vaccenoyl chloride is a synthetic intermediate, its parent molecule, cis-vaccenic acid, is a naturally occurring fatty acid.[11] In biological systems, fatty acids are activated for metabolic processes by conversion to their coenzyme A (CoA) thioesters. The analogous biological intermediate is cis-vaccenoyl-CoA. This activated form is a substrate for various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids like triglycerides and phospholipids.

Notably, the related trans-isomer, vaccenic acid, can be converted by the Δ9-desaturase enzyme into conjugated linoleic acid (CLA), a compound with various reported biological activities.[12][13] Understanding the chemistry of cis-vaccenoyl chloride can thus inform the synthesis of lipid-based drugs, metabolic probes, and complex bioactive molecules derived from natural fatty acids.

Caption: Synthetic vs. biological roles of cis-vaccenic acid.

References

- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]

- 2. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. labnovo.com [labnovo.com]

- 6. CIS-VACCENOYL CHLORIDE | 95548-26-8 [chemicalbook.com]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trans-Vaccenoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-vaccenoyl chloride, the acyl chloride derivative of trans-vaccenic acid, is a reactive lipid intermediate of significant interest in chemical synthesis and biomedical research. While not as commonly encountered as its parent fatty acid, its potential as a building block for novel bioactive molecules warrants a detailed examination. This guide provides a comprehensive overview of trans-vaccenoyl chloride, focusing on its chemical properties, synthesis, and the biological relevance of its parent compound, trans-vaccenic acid, to researchers, scientists, and professionals in drug development.

Chemical Identification and Structure

A specific CAS number for trans-vaccenoyl chloride is not readily found in major chemical databases. For reference, the CAS number for the cis-isomer, cis-vaccenoyl chloride, is 95548-26-8 .[1][2] The molecular formula for both isomers is C₁₈H₃₃ClO.

The structure of trans-vaccenoyl chloride is derived from trans-vaccenic acid, an 18-carbon monounsaturated fatty acid with a double bond in the trans configuration at the 11th carbon position. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, resulting in a highly reactive acyl chloride functional group.

Molecular Structure:

CH₃(CH₂)₅CH=CH(CH₂)₉COCl (trans)

Physicochemical Properties

Specific experimental data for trans-vaccenoyl chloride is scarce. However, its properties can be inferred from similar C18 unsaturated fatty acid chlorides, such as oleoyl (B10858665) chloride (cis-9-octadecenoyl chloride) and linoleoyl chloride (cis-9, cis-12-octadecadienoyl chloride).

| Property | Oleoyl Chloride | Linoleoyl Chloride | Expected for Trans-Vaccenoyl Chloride |

| Molecular Formula | C₁₈H₃₃ClO | C₁₈H₃₁ClO | C₁₈H₃₃ClO |

| Molecular Weight | 300.91 g/mol | 298.89 g/mol | 300.91 g/mol |

| Appearance | Colorless to pale yellow liquid | Dark brown liquid or oil | Colorless to pale yellow liquid |

| Boiling Point | 193 °C at 4 mmHg, 175-180 °C at 1 kPa, 200 °C at 11 mmHg | 150-152 °C at 0.5 mmHg, 380.8 °C at 760 mmHg | Expected to be similar to oleoyl chloride |

| Density | 0.91 g/mL at 25 °C, 0.9 g/cm³ at 20 °C | 0.93 g/cm³ | Approximately 0.91 g/mL |

| Refractive Index | n20/D 1.463 | 1.47-1.49 | Approximately 1.46 |

Synthesis of Trans-Vaccenoyl Chloride

Trans-vaccenoyl chloride can be synthesized from trans-vaccenic acid using standard methods for converting carboxylic acids to acyl chlorides. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of long-chain unsaturated fatty acid chlorides, such as oleoyl chloride.

Materials:

-

Trans-vaccenic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (optional, as a solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap containing an alkaline solution

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a clean, dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place trans-vaccenic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (e.g., 1.5 equivalents) to the flask with gentle stirring at room temperature. The reaction can also be carried out in an anhydrous solvent like toluene.

-

The reaction mixture is then gently heated to reflux (typically around 35-40°C in a water bath) for several hours (e.g., 2-5 hours) until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the mixture and subsequently removed by distillation. This step can be repeated a few times.

-

The resulting crude trans-vaccenoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation.

Reactivity and Applications

Acyl chlorides are highly reactive compounds that serve as versatile intermediates in organic synthesis. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group.

Common Reactions:

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with amines to form amides.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

These reactions make trans-vaccenoyl chloride a valuable precursor for the synthesis of a variety of lipid derivatives, which can be used as probes in cell biology, as components of drug delivery systems, or as novel therapeutic agents themselves.

Biological Significance of the Parent Compound: Trans-Vaccenic Acid

The biological activities of trans-vaccenic acid are of considerable interest to researchers in drug development. It is the most abundant trans fatty acid in human milk and is obtained through the diet from ruminant fats.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of trans-vaccenic acid.

| Cell Line | Effect | Concentration Range | Reference |

| Human Nasopharyngeal Carcinoma (5-8F and CNE-2 cells) | Inhibition of cell proliferation and induction of apoptosis. | Dose-dependent manner | [1] |

Trans-vaccenic acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Immune System Modulation

Trans-vaccenic acid has also been identified as a potent modulator of the immune system, particularly T-cell responses, which is a critical area of research in immuno-oncology.

Signaling Pathways Modulated by Trans-Vaccenic Acid

Akt/Bad Signaling Pathway in Apoptosis

Trans-vaccenic acid has been shown to induce apoptosis in human nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway.[1] This leads to the dephosphorylation of Bad (Bcl-2-associated death promoter), allowing it to promote cell death.

Caption: TVA-mediated inhibition of Akt and induction of apoptosis.

GPR43/CREB Signaling Pathway in T-Cell Activation

Dietary trans-vaccenic acid has been found to enhance anti-tumor immunity by reprogramming CD8+ T cells. It acts as an antagonist of the G protein-coupled receptor 43 (GPR43), leading to the activation of the cAMP-PKA-CREB signaling axis.

Caption: TVA enhances T-cell activation via the GPR43/CREB pathway.

Conclusion

Trans-vaccenoyl chloride is a reactive chemical intermediate with significant potential for the synthesis of novel bioactive lipids. While its direct biological effects are yet to be extensively studied, the pronounced anti-cancer and immunomodulatory activities of its parent compound, trans-vaccenic acid, make it a compelling molecule for researchers in drug discovery and development. The methodologies for its synthesis are well-established for similar fatty acid chlorides, and its reactivity allows for a wide range of chemical modifications. Further investigation into the applications of trans-vaccenoyl chloride and its derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to Vaccenic Acid Chloride: Molecular Properties and Synthesis

This technical guide provides essential information regarding the molecular characteristics of vaccenic acid and its derivative, vaccenic acid chloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical properties and illustrates the synthetic conversion pathway.

Core Molecular Data

The following table summarizes the key molecular data for both vaccenic acid and this compound, providing a clear comparison of their chemical formulas and molecular weights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Vaccenic Acid | C₁₈H₃₄O₂[1][2][3][4][5] | 282.47[1][5] |

| This compound | C₁₈H₃₃ClO[6][7][8] | 300.91[6][8] |

Experimental Protocols

Synthesis of this compound from Vaccenic Acid

The conversion of vaccenic acid to this compound is a standard laboratory procedure for the synthesis of acyl chlorides from carboxylic acids. A common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).

Materials:

-

Vaccenic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Rotary evaporator

-

Schlenk line or similar inert atmosphere setup

-

Glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vaccenic acid in an anhydrous solvent.

-

Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.2 to 1.5 molar equivalents) to the solution via a dropping funnel.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by distillation under high vacuum.

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical transformation of vaccenic acid into this compound through the reaction with thionyl chloride.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Vaccenic Acid | C18H34O2 | CID 5281127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound - MetaboFood [metabofood.org]

- 4. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C18H33ClO | CID 6047301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]

Navigating the Safety Profile of Vaccenic Acid Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for vaccenic acid chloride, a reactive chemical intermediate utilized in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete, standardized Safety Data Sheet (SDS), this document synthesizes information from various sources and supplements it with data from structurally analogous compounds to offer a thorough understanding of its hazard profile. This guide distinguishes between the cis and trans isomers where information is available and provides general safety protocols for the handling of long-chain acyl chlorides.

Chemical Identification and Physical Properties

This compound exists as two geometric isomers: cis-vaccenoyl chloride and trans-vaccenic acid chloride. The available physical and chemical data are summarized in Table 1. It is important to note that information is more readily available for the cis isomer.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-Vaccenoyl Chloride | trans-Vaccenic Acid Chloride |

| CAS Number | 95548-26-8 | 117485-96-8 |

| Molecular Formula | C₁₈H₃₃ClO | C₁₈H₃₃ClO |

| Molecular Weight | 300.91 g/mol | 300.91 g/mol |

| Appearance | Colorless liquid | No data available |

| Boiling Point | 170 °C @ 2 mm Hg | No data available |

| Density | 0.912 g/mL at 25 °C | No data available |

| Flash Point | 113 °C | No data available |

| Solubility | No data available; expected to react with water. | No data available; expected to react with water. |

| Storage Temperature | -20°C | No data available |

Hazard Identification and Classification

While a complete GHS classification is not consistently reported, available information for cis-vaccenoyl chloride indicates that it is a corrosive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles.

Table 2: Hazard Information for cis-Vaccenoyl Chloride

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |

Due to the acyl chloride functional group, it is highly probable that both isomers will react violently with water, releasing hydrochloric acid (HCl) and vaccenic acid. The generated HCl is a primary contributor to the corrosive effects.

Toxicity Data

Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not available in the public domain. In the absence of this data, it is prudent to treat this compound as highly toxic upon ingestion, inhalation, and dermal contact due to its corrosive nature.

Experimental Protocols and Safe Handling

Given the hazards of this compound, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling reactive and corrosive acyl chlorides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any contact with the skin, eyes, or respiratory tract.

Caption: Recommended Personal Protective Equipment for Handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Neutralize (with caution): Slowly and carefully neutralize the absorbed spill with a weak base, such as sodium bicarbonate. Be prepared for a reaction.

-

Collect and Dispose: Collect the neutralized material in a sealed, labeled container for hazardous waste disposal.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for this compound is its rapid hydrolysis upon contact with biological tissues. This reaction produces hydrochloric acid and vaccenic acid.

Caption: Hydrolysis of this compound Leading to Tissue Damage.

The released hydrochloric acid is a strong corrosive agent that can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts. The localized drop in pH disrupts cellular membranes and proteins, leading to cell death and tissue necrosis.

Storage and Disposal

Proper storage and disposal are critical to ensure safety and regulatory compliance.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Keep containers tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Store in a designated corrosives cabinet.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Logical Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates a logical workflow for safe chemical handling.

Caption: Logical Workflow for the Safe Handling of this compound.

Solubility and Handling of Vaccenic Acid Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and handling protocols for vaccenic acid chloride in organic solvents. This compound, the acyl chloride derivative of vaccenic acid, is a reactive chemical intermediate valuable in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its solubility and reactivity, which necessitates careful consideration of solvent choice and experimental conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C18H33ClO | [1][3] |

| Molecular Weight | 300.91 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/waxy solid | [1][2] |

| Boiling Point | 170 °C at 2 mm Hg | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

Solubility Profile of this compound

The solubility of this compound is dictated by its largely non-polar 18-carbon chain and its highly reactive acyl chloride functional group.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |

| Non-Polar Aprotic | Hexane, Benzene, Toluene | Soluble | The long hydrocarbon chain imparts significant non-polar character, leading to good solubility in non-polar organic solvents.[2] |

| "Borderline" Polar Aprotic | Dichloromethane (B109758) (DCM), Diethyl ether, Tetrahydrofuran (THF), Ethyl acetate | Soluble | These solvents are capable of dissolving both polar and non-polar compounds and are common choices for reactions involving acyl chlorides.[4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble, but may react over time | While likely soluble, the polarity of these solvents and potential impurities (e.g., water) can promote the degradation of the highly reactive acyl chloride. DMF can act as a catalyst in reactions involving acyl chlorides.[6] |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol), Carboxylic acids | Reacts | This compound will react vigorously with protic solvents. The hydroxyl group in these solvents will attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid or ester and hydrogen chloride gas.[5][7] This reaction is typically exothermic and can be violent.[8][7] |

Experimental Protocols

Given the reactive nature of this compound, specific protocols for its handling and dissolution are critical for successful and safe experimentation.

General Protocol for Dissolving this compound

This protocol outlines the standard procedure for dissolving this compound in a non-polar or "borderline" polar aprotic solvent for use in a subsequent reaction.

-

Drying of Glassware and Solvents :

-

All glassware must be rigorously dried before use, typically by oven-drying at >100 °C for several hours and then cooling under an inert atmosphere (e.g., nitrogen or argon).

-

The chosen organic solvent must be anhydrous. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium) and distilled under an inert atmosphere.

-

-

Inert Atmosphere Setup :

-

Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen/argon inlet) while it is still warm and immediately place it under a positive pressure of an inert gas.

-

-

Dissolution :

-

Add the desired volume of the anhydrous organic solvent to the reaction flask via a cannula or a dry syringe.

-

Carefully add the this compound to the solvent using a dry syringe. The addition should be done slowly, especially if there is any concern about residual moisture in the solvent or on the glassware.

-

Stir the mixture until the this compound is fully dissolved.

-

Protocol for the Synthesis of this compound from Vaccenic Acid

This compound is typically synthesized from vaccenic acid. The following is a general procedure illustrating this conversion using thionyl chloride.

-

Reaction Setup :

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to neutralize HCl and SO2 byproducts), and a dropping funnel, add vaccenic acid.

-

The entire system should be under a dry, inert atmosphere.

-

-

Addition of Thionyl Chloride :

-

Add an excess of thionyl chloride (SOCl2), typically 2-5 equivalents, to the vaccenic acid. A small amount of a catalyst, such as dimethylformamide (DMF), can be added to accelerate the reaction.[6]

-

The reaction is often performed in an inert solvent like dichloromethane or neat.

-

-

Reaction :

-

The mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO2) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material.

-

-

Work-up :

-

Excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Mandatory Visualizations

General Nucleophilic Acyl Substitution of this compound

References

- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C18H33ClO | CID 6047301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

stability and storage conditions for vaccenic acid chloride

An In-depth Technical Guide to the Stability and Storage of Vaccenic Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the acyl chloride derivative of vaccenic acid ((11E)-11-Octadecenoic acid), is a reactive chemical intermediate used in the synthesis of various lipid derivatives and active pharmaceutical ingredients. As a long-chain, unsaturated fatty acid chloride, its stability is governed by the high reactivity of the acyl chloride functional group and the susceptibility of the carbon-carbon double bond to oxidation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines recommended conditions for its storage and handling to ensure its purity and reactivity for research and development applications.

Core Chemical Stability

The primary determinant of this compound's stability is the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by water. Furthermore, as an unsaturated compound, it is also prone to oxidation at the double bond.

Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3] This reaction is a nucleophilic addition-elimination process where water acts as the nucleophile.[1][4]

Due to this high reactivity with moisture, exposure to atmospheric humidity or wet solvents will lead to rapid degradation, compromising sample purity and yielding vaccenic acid and corrosive HCl as byproducts. Therefore, maintaining anhydrous conditions is critical during handling and storage.[3][5]

Thermal Decomposition

Oxidation

The carbon-carbon double bond in the vaccenic acid backbone is susceptible to oxidation. Exposure to air (oxygen), light, and certain metal ions can initiate oxidative processes, leading to the formation of peroxides, aldehydes, ketones, and other degradation products. This can compromise the structural integrity of the molecule.

Recommended Storage and Handling Conditions

Given the reactive nature of this compound, stringent storage and handling protocols are mandatory to preserve its quality. The recommendations below are synthesized from best practices for handling reactive acyl chlorides and unsaturated lipids.[5][9]

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C ± 4°C.[9] | Minimizes thermal degradation and slows the rate of potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][9] | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation). |

| Container | Use glass containers with Teflon-lined closures.[5][9] | Avoids leaching of impurities from plastic containers and ensures an inert storage environment. |

| Form | Store as a solution in a suitable, dry, aprotic organic solvent. | Unsaturated lipids can be hygroscopic and unstable as powders.[9] A solution facilitates handling under inert conditions. |

| Light Exposure | Protect from light by using amber glass vials or storing in the dark. | Prevents light-induced oxidation and degradation. |

| Contaminants | Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.[3][5][10] | These substances react readily with the acyl chloride group, leading to rapid degradation. |

Handling Workflow

Proper handling is crucial to prevent degradation upon use. The following workflow outlines the key steps for safely handling this compound.

Degradation Pathway Visualization

The primary chemical threat to the stability of this compound is hydrolysis. This nucleophilic addition-elimination reaction converts the acyl chloride back to its parent carboxylic acid, vaccenic acid, and generates hydrogen chloride.

Methodologies for Stability and Purity Assessment

Quantitative assessment of this compound stability requires analytical methods capable of separating the parent compound from its degradants. Due to its reactivity, derivatization is often employed.

Experimental Protocol: HPLC Analysis via Derivatization

This method can be adapted to determine the purity of this compound by quantifying its primary degradant, vaccenic acid, or by directly analyzing the acyl chloride after derivatization. The following protocol is based on a general method for analyzing residual acyl chlorides.[11]

-

Preparation of Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (B1229437) in a suitable dry, aprotic solvent (e.g., acetonitrile).

-

Sample Preparation:

-

Accurately weigh a sample of this compound in an inert atmosphere glovebox.

-

Dissolve the sample in a known volume of dry, aprotic solvent to create a stock solution.

-

Dilute an aliquot of the stock solution to a suitable concentration for analysis.

-

-

Derivatization Reaction:

-

Mix the diluted sample solution with the 2-nitrophenylhydrazine reagent solution.

-

Allow the reaction to proceed at room temperature for 30 minutes. The nucleophilic hydrazine (B178648) will react with the acyl chloride to form a stable derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a UV detector.

-

Use a suitable C18 column for separation.

-

The mobile phase could consist of a gradient of acetonitrile (B52724) and water.

-

Monitor the elution of the derivative at a wavelength where it has maximum absorbance (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative).[11]

-

-

Quantification: The amount of this compound can be indirectly quantified by comparing the peak area of its derivative to a calibration curve prepared from a reference standard.

Experimental Protocol: Stability Study by GC-MS

This protocol allows for monitoring the degradation of this compound over time in a specific medium. It is adapted from a stability analysis of benzoyl chloride in a micellar solution.[12]

-

Reaction Setup: In a controlled environment (e.g., inert atmosphere, constant temperature), dissolve a known amount of this compound in the solvent or matrix to be tested.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), add a quenching nucleophile (e.g., morpholine (B109124) or another amine that forms a stable, volatile amide) to an aliquot of the reaction mixture. This reaction should be rapid and will consume any remaining this compound.

-

Sample Preparation for GC-MS:

-

Extract the amide product from the aliquot using a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it if necessary.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a GC-MS system.

-

Use a suitable capillary column and temperature program to separate the amide derivative from other components.

-

Monitor the formation of the amide product using mass spectrometry.

-

-

Data Analysis: The decrease in the amount of the formed amide derivative over the time points provides an indirect measure of the stability and degradation rate of this compound under the tested conditions.[12]

Conclusion

This compound is a highly reactive molecule requiring stringent handling and storage conditions to maintain its integrity. Its stability is primarily threatened by hydrolysis, with thermal degradation and oxidation also being significant concerns. By storing the compound at low temperatures (-20°C) under an inert atmosphere in appropriate containers, and by following meticulous handling protocols, researchers can ensure the material's purity and reactivity. The analytical methods outlined provide a framework for developing in-house quality control and stability-indicating assays for this valuable synthetic intermediate.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. download.basf.com [download.basf.com]

- 6. Thermal decomposition of fats & oil | PPTX [slideshare.net]

- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. avantiresearch.com [avantiresearch.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Vaccenic Acid Derivatives: A Comparative Analysis of Vaccenic Acid and Vaccenic Acid Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, has garnered significant interest in the scientific community for its potential biological activities, including its role in modulating cellular signaling pathways. The synthesis of vaccenic acid derivatives, such as esters and amides, is crucial for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides an in-depth comparison of two primary synthetic precursors: vaccenic acid and its more reactive counterpart, vaccenic acid chloride. We will explore the synthesis of these precursors and their subsequent use in esterification and amidation reactions, providing detailed experimental protocols, quantitative data, and visual representations of workflows and relevant signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of the starting materials is fundamental for planning and executing successful synthetic strategies.

| Property | Vaccenic Acid (trans-11-Octadecenoic Acid) | cis-Vaccenoyl Chloride |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₃ClO |

| Molecular Weight | 282.46 g/mol | 300.91 g/mol [1][2] |

| Appearance | White solid | Colorless liquid[1] |

| Melting Point | 44 °C[3] | Not available |

| Boiling Point | Not available | 170 °C @ 2 mmHg[1][2] |

| Density | Not available | 0.912 g/mL at 25 °C[1][2] |

| Solubility | Soluble in DMSO[4] | Soluble in organic solvents |

Synthesis of Vaccenoyl Chloride from Vaccenic Acid

The conversion of a carboxylic acid to an acyl chloride is a key transformation that significantly enhances the reactivity of the carboxyl group, making it an excellent acylating agent.[5]

Reaction Scheme

References

The Natural Occurrence of Vaccenic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a naturally occurring trans fatty acid found predominantly in ruminant fats, has garnered significant scientific interest due to its distinct biological activities compared to industrially produced trans fats. As a precursor to conjugated linoleic acid (CLA), particularly rumenic acid, vaccenic acid and its isomers play a crucial role in various physiological processes. This technical guide provides a comprehensive overview of the natural occurrence of vaccenic acid isomers, detailed experimental protocols for their analysis, and an exploration of their known signaling pathways.

Natural Occurrence and Biosynthesis of Vaccenic Acid Isomers

Vaccenic acid (18:1 trans-11) is the most abundant trans fatty acid found in dairy products, the meat of ruminant animals such as cattle, sheep, and goats, and is also present in human milk.[1] Its cis-isomer, cis-vaccenic acid (18:1 cis-11), is found in some vegetable oils and bacteria.[2]

The primary source of vaccenic acid in ruminants is the microbial biohydrogenation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, in the rumen.[3] This process involves a series of enzymatic reactions by rumen microorganisms, leading to the formation of various trans-18:1 isomers, with vaccenic acid being the principal product. From the rumen, vaccenic acid is absorbed and can be incorporated into tissues and milk fat. Furthermore, a portion of vaccenic acid is converted to rumenic acid (cis-9, trans-11 CLA) by the enzyme Δ9-desaturase in the mammary gland and other tissues.

Quantitative Data on Vaccenic Acid Isomer Content

The concentration of vaccenic acid and its isomers varies significantly across different natural sources, influenced by factors such as animal diet, breed, and lactation stage. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of trans-Vaccenic Acid in Dairy Products

| Dairy Product | Animal | Concentration Range (% of total fatty acids) | Reference(s) |

| Milk | Cow | 0.4 - 4.0 | [1] |

| Butter | Cow | ~3.0 | [1] |

| Milk | Sheep | trans-18:1 isomers ~4.5 | [3] |

| Milk | Goat | trans-18:1 isomers ~3.0 | [3] |

Table 2: Concentration of trans-Vaccenic Acid in Ruminant Meats

| Meat Product | Animal | Concentration (% of total fatty acids) | Reference(s) |

| Beef Fat/Tallow | Cattle | ~2.0 - 5.0 | [3][4] |

| Subcutaneous Fat | Beef Cattle | Varies with diet | [5] |

| Longissimus Muscle | Beef Cattle | Varies with diet and breed | [5] |

Table 3: Concentration of Vaccenic Acid Isomers in Human Milk

| Isomer | Concentration (mg/mL) | Population/Study | Reference(s) |

| trans-Vaccenic Acid | 0.2736 ± 0.1852 | 53 lactating women (5-6 weeks postpartum) | [6] |

| trans-Vaccenic Acid | Varies with maternal diet | Spanish lactating women | [7] |

Table 4: Concentration of cis-Vaccenic Acid in Vegetable Oils

| Vegetable Oil | Concentration (% of total oil) | Reference(s) | | :--- | :--- | :--- | :--- | | Avocado Oil | 5.5 - 7.5 |[8] | | Avocado Oil | 7.1 |[9] | | Other Vegetable Oils | 0.1 - 0.8 |[9] | | Cold Pressed Oils | 0.4 - 2.12 |[10] |

Experimental Protocols for the Analysis of Vaccenic Acid Isomers

Accurate quantification of vaccenic acid and its isomers is crucial for research and quality control. This section provides detailed methodologies for the key experimental procedures.

Lipid Extraction

A common and effective method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction from Food and Biological Samples

-

Homogenization: Homogenize the sample (e.g., 1g of tissue or 5mL of milk) in a suitable solvent system. A common mixture is chloroform:methanol (B129727) (2:1, v/v).

-

Extraction: Add the solvent mixture to the homogenized sample in a ratio of 20:1 (solvent volume:sample weight or volume). For solid samples, thorough mixing or sonication is recommended.

-

Phase Separation: After extraction, add 0.2 volumes of a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the mixture to facilitate phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10-15 minutes to achieve clear separation of the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette or syringe.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas or in a vacuum evaporator to remove the solvent.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol: Acid-Catalyzed Methylation of Fatty Acids

-

Reagent Preparation: Prepare a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol. Alternatively, a 14% boron trifluoride (BF3) in methanol solution can be used.

-

Reaction: Add the methylation reagent to the dried lipid extract (e.g., 2 mL of reagent per 10-50 mg of lipid).

-

Incubation: Seal the reaction vessel tightly and heat at a controlled temperature (e.g., 60-80°C) for 1-2 hours.

-

Neutralization and Extraction: After cooling, add water and a non-polar solvent such as hexane (B92381) or petroleum ether to the reaction mixture. Vortex thoroughly to extract the FAMEs into the organic phase.

-

Washing: Wash the organic phase with a dilute salt solution to remove any remaining acid catalyst.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent to concentrate the FAMEs.

-

Reconstitution: Reconstitute the FAMEs in a small, known volume of hexane or another suitable solvent for GC analysis.

Gas Chromatography (GC) Analysis

Gas chromatography is the primary technique for separating and quantifying FAMEs. The choice of capillary column is critical for resolving isomers.

Protocol: GC-FID Analysis of FAMEs

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A highly polar capillary column is recommended for the separation of fatty acid isomers. Commonly used columns include those with cyanopropylsiloxane stationary phases (e.g., SP-2560, CP-Sil 88) with lengths of 60-100 meters.[11]

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.

-

Oven Temperature Program: A programmed temperature ramp is essential for good separation. An example program could be:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at a rate of 4°C/minute.

-

Hold at 240°C for 20 minutes.

-

-

Identification and Quantification: FAMEs are identified by comparing their retention times with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to the areas of internal or external standards.

Silver-Ion Solid-Phase Extraction (Ag+-SPE) for Isomer Fractionation

For detailed analysis of cis and trans isomers, a pre-fractionation step using silver-ion chromatography can be employed to separate fatty acids based on the number, geometry, and position of their double bonds.

Protocol: Ag+-SPE of FAMEs

-

Column Preparation: Use a commercially available Ag+-SPE cartridge or prepare one by loading a silica-based cation exchange cartridge with a silver nitrate (B79036) solution.

-

Column Conditioning: Condition the cartridge with appropriate solvents, typically acetone (B3395972) followed by hexane.

-

Sample Loading: Dissolve the FAME sample in a small volume of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the conditioned cartridge.

-

Elution of Fractions: Elute different fatty acid fractions using a stepwise gradient of solvents with increasing polarity. A typical elution scheme might be:

-

Saturated FAs: Elute with hexane.

-

trans-Monounsaturated FAs: Elute with a mixture of hexane and a slightly more polar solvent like acetone or ethyl acetate (B1210297) (e.g., 98:2 v/v).

-

cis-Monounsaturated FAs: Elute with a higher concentration of the polar solvent (e.g., hexane:acetone 90:10 v/v).

-

Polyunsaturated FAs: Elute with progressively more polar solvent mixtures.

-

-

Analysis of Fractions: Collect each fraction separately, evaporate the solvent, and analyze the FAME composition by GC as described above.

Signaling Pathways Modulated by Vaccenic Acid Isomers

Vaccenic acid and its metabolites have been shown to influence several key signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

Vaccenic acid has been identified as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[12][13] Activation of PPARγ by vaccenic acid can lead to the regulation of target genes involved in these processes.

References

- 1. Trans fat - Wikipedia [en.wikipedia.org]

- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 3. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. [Trans fatty acids (elaidic and vaccenic) in the human milk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2023 AOCS Annual Meeting & Expo [aocs.eventscribe.net]

- 9. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Vaccenic Acid Content in Beef Fat Attenuates High Fat and High Carbohydrate Western Diet Induced Changes in Lipid Metabolism and Gut Microbiota in Pigs [mdpi.com]

The Biological Significance of Vaccenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid (VA), a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products, has garnered significant scientific interest for its diverse biological activities. Unlike industrially produced trans fats, which are widely associated with adverse health effects, VA and its primary derivative, cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), have demonstrated a range of potentially beneficial properties. This technical guide provides an in-depth overview of the biological significance of vaccenic acid derivatives, focusing on their roles in cancer, metabolic syndrome, and inflammation. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this promising area.

I. Anti-Cancer Effects of Vaccenic Acid

Vaccenic acid has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated, in part, through the modulation of key signaling pathways involved in cell survival and death.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Compound | Concentration (μM) | Effect | Reference |

| Nasopharyngeal Carcinoma (5-8F) | trans-Vaccenic Acid | 25 | 7.67% increase in total apoptosis | [1] |

| 50 | 12.9% increase in total apoptosis | [1] | ||

| 100 | 35% increase in total apoptosis | [1] | ||

| Nasopharyngeal Carcinoma (CNE-2) | trans-Vaccenic Acid | 25 | 12.9% increase in total apoptosis | [1] |

| 50 | 15.1% increase in total apoptosis | [1] | ||

| 100 | 22.3% increase in total apoptosis | [1] |

Signaling Pathways in Anti-Cancer Activity

One of the key mechanisms underlying the anti-cancer effects of VA involves the inhibition of the Akt/Bad signaling pathway. VA has been shown to decrease the phosphorylation of Akt, which in turn leads to reduced phosphorylation of Bad at Ser-136 and Ser-112.[1] Dephosphorylated Bad can then promote apoptosis.

Experimental Protocol: Cancer Cell Apoptosis Assay

Objective: To determine the effect of vaccenic acid on the apoptosis of cancer cells.

Materials:

-

Cancer cell line (e.g., 5-8F, CNE-2)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

trans-Vaccenic acid (TVA) stock solution (dissolved in DMSO)

-

CCK-8 assay kit

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

96-well and 6-well plates

Procedure:

-

Cell Culture: Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (CCK-8):

-

Seed cells into a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TVA (e.g., 0, 25, 50, 100, 200 μM) for 24 hours. An equal concentration of DMSO should be used as a control.

-

Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Seed cells into 6-well plates and treat with TVA as described above.

-

After 24 hours, harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is then determined.

-

II. Effects on Metabolic Syndrome

Vaccenic acid has demonstrated beneficial effects in animal models of metabolic syndrome, including improvements in lipid profiles and insulin (B600854) sensitivity.

Quantitative Data on Metabolic Effects

| Animal Model | Diet Supplement | Duration | Key Findings | Reference |

| JCR:LA-cp rats (obese) | 1.5% (wt:wt) VA | 3 weeks | 40% decrease in fasting triglyceride concentrations | |

| LDLr-/- mice | Vaccenic acid-rich butter | 14 weeks | Reduced atherosclerosis compared to cholesterol-fed control | |

| Pigs (Low Birth Weight) | High-fat, high-carbohydrate diet with high VA beef fat | 7 weeks | +28% increase in plasma HDL cholesterol; Reduced postprandial plasma triglycerides |

Signaling Pathways in Metabolic Regulation

1. Peroxisome Proliferator-Activated Receptors (PPARs): Vaccenic acid acts as a partial agonist for both PPARα and PPARγ.[2] Activation of these nuclear receptors plays a crucial role in regulating lipid and glucose metabolism. PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.

2. G protein-coupled receptor 40 (GPR40): Vaccenic acid can activate GPR40, a receptor highly expressed in pancreatic β-cells.[3] This activation leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.

References

- 1. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Vaccenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for vaccenoyl chloride (cis-11-octadecenoyl chloride), a reactive lipid intermediate derived from vaccenic acid. Due to the limited availability of published experimental spectra for vaccenoyl chloride, this document presents predicted data based on the analysis of its chemical structure and comparison with related molecules. It also includes a detailed experimental protocol for its synthesis, which is crucial for researchers who need to prepare this compound in the laboratory.

Chemical Structure and Properties

Vaccenoyl chloride is an acyl chloride derived from vaccenic acid, an omega-7 fatty acid. The presence of the reactive acyl chloride group makes it a valuable intermediate in the synthesis of various lipid derivatives and other bioactive molecules.

Table 1: Physical and Chemical Properties of cis-Vaccenoyl Chloride

| Property | Value | Reference |

| CAS Number | 95548-26-8 | [1][2] |

| Molecular Formula | C18H33ClO | [1][2] |

| Molecular Weight | 300.91 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [1] |

| Density | 0.912 g/mL at 25 °C | [1][2] |

| Boiling Point | 170 °C at 2 mm Hg | [1][2] |

| Storage Temperature | -20°C | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for vaccenoyl chloride. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of vaccenoyl chloride is expected to show characteristic signals for the different protons in its long aliphatic chain, the vinyl protons of the double bond, and the protons alpha to the carbonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | -CH=CH- (Vinyl protons) |

| ~2.88 | t | 2H | -CH₂-COCl (α-protons) |

| ~2.0 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.6 | m | 2H | -CH₂-CH₂-COCl (β-protons) |

| ~1.3 | m | ~20H | -(CH₂)n- (Methylene protons) |

| ~0.88 | t | 3H | -CH₃ (Terminal methyl protons) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173 | -COCl (Carbonyl carbon) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~47 | -CH₂-COCl (α-carbon) |

| ~34 | -CH₂-CH₂-COCl (β-carbon) |

| ~22-32 | -(CH₂)n- (Methylene carbons) |

| ~14 | -CH₃ (Terminal methyl carbon) |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the acyl chloride carbonyl group.

Table 4: Predicted IR Absorption Frequencies for Vaccenoyl Chloride

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (vinyl) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1800 | Very Strong | C=O stretch (acyl chloride) |

| ~1655 | Weak | C=C stretch (alkene) |

| ~720 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Peaks in the Mass Spectrum of Vaccenoyl Chloride

| m/z | Interpretation |

| 300/302 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 265 | [M-Cl]⁺ |

| Various | Fragmentation of the aliphatic chain |

Experimental Protocol: Synthesis of Vaccenoyl Chloride

This section details a standard laboratory procedure for the synthesis of vaccenoyl chloride from vaccenic acid using thionyl chloride. This method is widely applicable for the preparation of fatty acid chlorides.[3][4][5]

Materials and Equipment

-

Vaccenic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add vaccenic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the vaccenic acid at room temperature with gentle stirring.

-

Reaction: Heat the reaction mixture to reflux (around 40-60 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene (B28343) can be added and subsequently removed by distillation.[3]

-

Purification: The resulting crude vaccenoyl chloride can be purified by vacuum distillation to obtain a pure product.

Safety Precautions

-

The reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment.

-

All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and a potential signaling pathway involving fatty acyl-CoAs, which are structurally related to acyl chlorides and central to lipid metabolism.

Caption: Synthesis workflow of vaccenoyl chloride from vaccenic acid.

Caption: Simplified metabolic pathways of fatty acyl-CoAs.

References

The Discovery and Enduring Scientific Interest in Vaccenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccenic acid, a naturally occurring trans fatty acid found predominantly in the fat of ruminant animals and their dairy products, has a rich and evolving history of scientific discovery. First identified in the late 1920s, its unique chemical structure and biological activities have garnered continued interest from the scientific community. Initially viewed as just one of many fatty acids, contemporary research has unveiled its intricate roles in cellular signaling and potential implications for human health, distinguishing it from industrially produced trans fats. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to vaccenic acid, tailored for a scientific audience.

Discovery and Historical Context

Vaccenic acid was first isolated and identified in 1928 from animal fats and butter.[1][2] Its name is derived from the Latin word vacca, meaning cow, a nod to its prevalence in bovine milk fat.[2] The discovery is attributed to the Dutch chemist S. H. Bertram, whose work was published in the German journal Biochemische Zeitschrift.

At the time of its discovery, the field of fatty acid analysis was in its early stages. The primary methods for characterizing fats and oils relied on determining their physical and chemical constants, such as melting point, saponification value, and iodine value, the last of which provided a measure of the degree of unsaturation.[3][4][5][6] The presence of a trans double bond in vaccenic acid posed a significant analytical challenge, as techniques to differentiate between cis and trans isomers were not yet well-developed. Early methods for determining unsaturation, such as halogen addition (iodine or bromine), could quantify the number of double bonds but could not elucidate their configuration.[3][6]

The elucidation of the precise structure of vaccenic acid as (11E)-11-octadecenoic acid and the development of more sophisticated analytical techniques, such as infrared spectroscopy and gas-liquid chromatography in the mid-20th century, were pivotal in advancing the understanding of this unique fatty acid.[7]

Physicochemical Properties and Occurrence

Vaccenic acid (18:1 trans-11) is an omega-7 fatty acid with the following key properties:

| Property | Value |

| IUPAC Name | (11E)-Octadec-11-enoic acid |

| Chemical Formula | C₁₈H₃₄O₂ |

| Molar Mass | 282.461 g/mol |

| Melting Point | 44 °C (111 °F) |

| Boiling Point | 172 °C (342 °F) |

Data sourced from various chemical databases.

Vaccenic acid is the most abundant trans fatty acid in ruminant-derived products. Its concentration can vary depending on the animal's diet, breed, and the season.[8]

| Food Source | Vaccenic Acid Concentration (% of total fatty acids) | References |

| Butter (Summer/Autumn) | 1.9 - 3.8 | [8] |

| Butter (Winter/Spring) | 0.8 - 1.3 | [8] |

| Butter (Brazil, France, Argentina) | 2.18 - 3.8 ( g/100g of fat) | [4] |

| Butter (High Pasture, Spring) | ~74% higher than low pasture | [5] |

| Butter (High Pasture, Fall) | ~48% higher than low pasture | [5] |

| Beef (Grass-fed) | Higher than grain-fed | [3] |

| Lamb | Higher than beef | [9] |

| Human Milk | Variable, influenced by maternal diet | [2][6] |

Experimental Protocols

Historical Method of Isolation (Hypothesized)

-

Saponification: The butterfat would be saponified (hydrolyzed) using an alkali, such as potassium hydroxide (B78521) in ethanol (B145695), to liberate the fatty acids from their glycerol (B35011) backbone.

-

Separation of Fatty Acids: The resulting soap solution would be acidified to precipitate the free fatty acids.

-

Lead-Salt Precipitation: The mixture of fatty acids would then be subjected to lead-salt precipitation. This technique, common at the time, involved dissolving the fatty acids in ethanol and treating them with lead acetate (B1210297). The lead salts of saturated fatty acids are less soluble in cold ethanol than those of unsaturated fatty acids, allowing for a degree of separation.

-

Fractional Crystallization: The fraction containing the unsaturated fatty acid salts would be further purified by repeated fractional crystallization at low temperatures from various solvents. This painstaking process would have been essential to isolate a relatively pure sample of the novel fatty acid.

-